(S)-3-Fluoropiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-fluoropiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKQZLBLVRAJSW-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 3 Fluoropiperidine and Its Derivatives
Strategies for Stereoselective Carbon-Fluorine Bond Formation in Piperidine (B6355638) Scaffolds.chim.itnih.gov
The direct and stereocontrolled introduction of a fluorine atom onto a pre-existing piperidine ring is a primary approach to synthesizing (S)-3-fluoropiperidine. This section details the various methods employed for this purpose.
Electrophilic Fluorination Approaches and Challenges.chim.itacs.orgnih.gov
Electrophilic fluorination is a common strategy for forming carbon-fluorine bonds. chim.it This typically involves the reaction of an electron-rich substrate, such as an enolate or enol ether derived from a piperidone, with an electrophilic fluorine source ("F+"). acs.orgnih.gov Reagents like N-fluoropyridinium salts and N-fluorosulfonimides (e.g., NFSI) are frequently used for this purpose. chim.itbeilstein-journals.org
However, this approach presents several challenges. A significant issue is controlling regioselectivity, especially in non-symmetrical piperidone scaffolds, which can lead to a mixture of products. acs.orgnih.gov Achieving high stereoselectivity to obtain the desired (S)-enantiomer is another major hurdle, often requiring the use of chiral auxiliaries or catalysts. researchgate.net Furthermore, the synthesis of the requisite pre-functionalized piperidine precursors can be a multi-step and arduous process. nih.gov
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Class | Example(s) |
| N-Fluoropyridinium salts | N-Fluoropyridinium triflate |
| N-Fluorosulfonimides | N-Fluorobenzenesulfonimide (NFSI) |
| Other | Selectfluor |
Deoxofluorination Strategies for Fluorinated Piperidines.nih.govbeilstein-journals.org
Deoxofluorination offers an alternative route to fluorinated piperidines by converting a hydroxyl group to a fluorine atom. nih.govbeilstein-journals.org This method typically employs reagents like diethylaminosulfur trifluoride (DAST) and its analogs. rsc.orgharvard.edu The starting material for the synthesis of this compound via this route would be an appropriately protected (S)-3-hydroxypiperidine.
While seemingly straightforward, deoxofluorination reactions can be complicated by side reactions, including elimination and rearrangement. researchgate.net A notable side reaction in N-heterocyclic systems is neighboring group participation, which can lead to ring-expanded products. researchgate.net For instance, the reaction of certain prolinol derivatives with DAST can lead to the formation of 3-fluoropiperidines through a ring expansion of an intermediate aziridinium (B1262131) ion. rsc.orgresearchgate.net The efficiency and selectivity of these reactions are often dependent on the specific substrate and the reaction conditions employed. rsc.org
Table 2: Common Deoxofluorination Reagents
| Reagent | Chemical Name |
| DAST | Diethylaminosulfur trifluoride |
| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride |
| PyFluor | 2-Pyridinesulfonyl fluoride (B91410) |
Intramolecular Aminofluorination of Olefins.acs.orgnih.govnih.gov
Intramolecular aminofluorination of unsaturated amines is a powerful method for the simultaneous formation of the piperidine ring and the carbon-fluorine bond. acs.orgnih.govnih.gov This strategy involves the cyclization of an alkenyl amine in the presence of a fluorine source and a suitable catalyst or promoter.
Palladium-catalyzed versions of this reaction have been developed, utilizing an oxidant and a fluoride source to afford β-fluoropiperidines. beilstein-journals.orgresearchgate.net For example, the reaction of unactivated alkenes with a palladium(II) catalyst, in the presence of an oxidant like PhI(OPiv)2 and a fluoride source such as AgF or Et4NF·3HF, can produce 3-fluoropiperidines in good yields. beilstein-journals.orgresearchgate.net The development of enantioselective variants using chiral ligands has enabled the synthesis of enantioenriched β-fluoropiperidines. researchgate.net
Hypervalent iodine reagents, sometimes activated by a Lewis acid like BF3·Et2O, are also employed to promote intramolecular aminofluorination. kg.ac.rschimia.chacs.org These reactions can proceed with high regio- and stereoselectivity. chimia.ch However, challenges remain, including competitive side reactions like oxoamination and the need to control diastereoselectivity. kg.ac.rsacs.orgresearchgate.net The choice of the iodine(III) reagent's ligands and additives can significantly influence the reaction's outcome. kg.ac.rsacs.org
Ring-Forming Reactions for Fluoropiperidine Synthesis.acs.orgnih.govkg.ac.rsacs.org
In contrast to forming the C-F bond on a pre-existing ring, several strategies build the fluorinated piperidine core through cyclization reactions, incorporating the fluorine atom from a fluorinated building block.
Palladium-Catalyzed Annulation Approaches.acs.orgnih.govacs.org
Palladium-catalyzed annulation reactions have emerged as a versatile and modular approach for constructing functionalized 3-fluoropiperidines. acs.orgnih.govacs.org A notable example is the [4+2] annulation of α-fluoro-β-ketoesters with cyclic carbamates. acs.orgnih.gov This method allows for the rapid assembly of the piperidine core and yields products with orthogonal functional groups that can be further elaborated. nih.gov The use of chiral ligands in the allylation step of this sequence has been shown to produce enantioenriched 3-fluoropiperidine (B1141850) derivatives. whiterose.ac.uk
This strategy offers several advantages, including the use of readily available starting materials and avoiding the use of potentially hazardous electrophilic fluorinating agents. whiterose.ac.uk The resulting 3-fluoropiperidine products are often highly functionalized, providing handles for further chemical modifications. acs.orgnih.gov
Table 3: Example of a Palladium-Catalyzed [4+2] Annulation for 3-Fluoropiperidine Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| α-fluoro-β-ketoester | Cyclic carbamate (B1207046) | Pd(dba)2 / Ligand | Functionalized 3-fluoropiperidine |
Intermolecular Cyclization and Annulation Methods.kg.ac.rs
Intermolecular cyclization and annulation methods provide another avenue for the synthesis of fluoropiperidines. These reactions involve the coming together of two or more components to form the heterocyclic ring. While less specifically detailed for this compound in the provided context, general principles of intermolecular cyclization are relevant. kg.ac.rs For instance, the Prins-type cyclization, which typically involves the reaction of a homoallylic alcohol or amine with an aldehyde, can be adapted to incorporate fluorine. When BF3·OEt2 is used as the Lewis acid, it can also serve as a fluoride source, leading to the formation of 4-fluoropiperidines. beilstein-journals.org While this example illustrates the formation of a 4-fluoro derivative, the underlying principle of intermolecular cyclization with a fluorine source could potentially be adapted for the synthesis of 3-fluoropiperidines.
Organocatalytic Aza-Michael Addition Reactions
The organocatalytic intramolecular aza-Michael reaction represents a powerful, metal-free strategy for constructing enantiomerically enriched nitrogen-containing heterocycles. rsc.org This method typically involves the cyclization of substrates containing both a nucleophilic nitrogen moiety (like a carbamate or sulfonamide) and a Michael acceptor (such as an enone or enal). rsc.orgnih.gov The reaction is facilitated by a chiral organocatalyst, often a diarylprolinol silyl (B83357) ether or a cinchona alkaloid derivative, which activates the substrate and controls the stereochemical outcome of the C-N bond formation. researchgate.netbeilstein-journals.org
In the context of fluorinated piperidine synthesis, this approach can be applied to specifically designed precursors. For instance, an enantioselective synthesis of a fluorinated pyrazolo-piperidine was developed utilizing an organocatalytic asymmetric aza-Michael addition of a pyrazole (B372694) to an α,β-unsaturated aldehyde as the key step. researchgate.net This highlights the utility of the reaction in building complex chiral scaffolds containing fluorine. The process generally proceeds under mild conditions and can be tuned by the choice of catalyst and the addition of co-catalysts, such as weak acids like trifluoroacetic acid (TFA), to achieve high yields and enantioselectivities. nih.govbeilstein-journals.org The intramolecular variant of this reaction is particularly efficient for forming cyclic structures like piperidines from acyclic precursors. nih.gov
| Reaction Type | Catalyst System | Substrate Type | Key Feature |
| Intramolecular aza-Michael | Chiral primary-tertiary diamine / TFA | Enone carbamates | Forms 2-substituted piperidines with high yield (75-95%) and enantioselectivity (up to 99% ee). nih.govbeilstein-journals.org |
| Asymmetric aza-Michael | Diarylprolinol silyl ether | Pyrazoles and α,β-unsaturated aldehydes | Enables synthesis of complex, enantioenriched fluorinated piperidine analogues. researchgate.net |
Reductive and Hydrogenation-Based Syntheses of Fluoropiperidines
Reduction and hydrogenation of fluorinated pyridine (B92270) precursors are among the most direct and atom-economical strategies for synthesizing fluoropiperidines. nih.govmdpi.com These methods leverage the wide availability of substituted fluoropyridines as starting materials. nih.gov
The heterogeneous hydrogenation of readily available and inexpensive fluoropyridines provides a robust and simple pathway to access a wide range of (multi)fluorinated piperidines. nih.govnih.gov This method typically employs a commercially available heterogeneous catalyst, such as palladium on carbon (Pd/C), and proceeds with high cis-selectivity. nih.govacs.org A key advantage of this protocol is its chemoselectivity, allowing for the reduction of the fluoropyridine ring while tolerating other aromatic systems like benzene (B151609) and imidazole (B134444) rings. nih.govacs.org
Researchers have demonstrated that this palladium-catalyzed hydrogenation is effective for a variety of substituted fluoropyridines, yielding products in good to moderate yields with high diastereoselectivities. acs.org The methodology has been successfully applied to prepare fluorinated derivatives of known drug compounds. nih.gov Furthermore, a rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed, providing one-pot access to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This DAH strategy further expands the utility of hydrogenation for creating structurally diverse fluorinated piperidine building blocks. nih.gov
| Catalyst | Substrate Type | Selectivity | Key Advantage |
| Palladium on Carbon (Pd/C) | Substituted Fluoropyridines | cis-selective | Robust, simple, and chemoselective over other aromatic rings. nih.govacs.org |
| Rhodium(I) complex / H-Bpin | Fluoropyridines | all-cis diastereoselective | One-pot dearomatization-hydrogenation process. mdpi.comnih.gov |
For the synthesis of enantiomerically pure fluoropiperidines, the asymmetric hydrogenation of fluoroenamides is a highly effective approach. scientificupdate.comresearchgate.net This key step is often employed in multi-step syntheses to establish the desired stereochemistry. For example, a practical and efficient route to a syn-1,2-amino-fluoro-piperidine, a crucial component for a CGRP receptor antagonist, was achieved through the Ru-catalyzed asymmetric hydrogenation of a fluoride-substituted enamide. researchgate.net
This method has proven to be scalable, with reports of a multi-kilogram scale synthesis of an enantiomeric fluoropiperidine using a Ru/JosiPhos catalyst system for the asymmetric homogeneous hydrogenation (AHH) of a tetrasubstituted β-fluoroenamide. researchgate.netacs.org The reaction proceeds with high enantiomeric excess (ee), often exceeding 98%. researchgate.net The fluoroenamide substrates are typically prepared from the corresponding fluoropyridine through a sequence involving N-alkylation or N-acylation, followed by partial reduction. scientificupdate.com The high selectivity and efficiency make asymmetric hydrogenation a powerful tool for accessing valuable, optically active fluorinated amine derivatives. acs.org
| Catalyst System | Substrate | Product | Significance |
| Ru-complex | Fluoride-substituted enamide | syn-1,2-amino-fluoro-piperidine | Key step for CGRP receptor antagonist synthesis. researchgate.net |
| Ru/JosiPhos | Tetrasubstituted β-fluoroenamide | Enantiomeric fluoropiperidine | Scalable to multi-kilogram quantities with high ee (98%). researchgate.netacs.org |
| Rh(NBD)2(BF4) / Walphos 003 | N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride | N-benzyl piperidine derivative | Highly regio-, chemo-, and enantioselective without need for purification. researchgate.net |
Utilization of Hypervalent Iodine Reagents in Fluoropiperidine Synthesis
Hypervalent iodine(III) reagents have emerged as valuable tools in modern organic synthesis due to their low toxicity, commercial availability, and diverse reactivity. kg.ac.rsnih.gov They are particularly useful for the synthesis of halogenated cyclic compounds. nih.gov A notable application is the cyclization of alkenyl N-tosylamides, promoted by BF₃-activated aryliodine(III) dicarboxylates, to construct 3-fluoropiperidines. kg.ac.rsacs.org
This strategy involves the electrophilic activation of the alkene by the I(III) reagent, which is coordinated to BF₃. kg.ac.rsacs.org This is proposed to form an iodiranium(III) ion, which then undergoes a diastereodetermining 5-exo-cyclization with the tethered nitrogen nucleophile. kg.ac.rsacs.org However, the reaction often faces selectivity challenges, including competition between the desired fluoroamination and oxoamination side reactions. kg.ac.rsacs.org The final product distribution is influenced by the nature of the ligands on the iodine(III) reagent and the substrate structure. kg.ac.rs Detailed mechanistic studies have been performed to understand and control the stereo-, regio-, and chemoselectivity, aiming to enhance the controlled preparation of 3-fluoropiperidines using this chemistry. kg.ac.rsacs.org For instance, using cyclic iodane (B103173) reagents has been shown to improve the yield of 3-fluoropiperidine products by suppressing competing reaction pathways. beilstein-journals.org
| Reagent System | Substrate | Proposed Intermediate | Challenges |
| BF₃-activated aryliodine(III) dicarboxylates | Alkenyl N-tosylamides | Iodiranium(III) ion | Competitive oxoamination, control of diastereoselectivity. kg.ac.rsacs.org |
| p-TolIF₂ (in situ from p-iodotoluene and Selectfluor) | N-allyl carboxamides | Aziridinium intermediate | Synthesis of fluoromethyl-2-oxazolines as related heterocycles. nih.gov |
| PhI(OAc)₂ / BF₃·OEt₂ | Unsaturated amines | Not specified | Metal-free synthesis of β-fluorinated piperidines. nih.gov |
Other Emerging Synthetic Pathways for Fluorinated Piperidines
Beyond the established methods, chemists continue to develop novel strategies to access fluorinated piperidines, focusing on efficiency and stereocontrol.
The palladium-catalyzed asymmetric allylic alkylation (AAA) of α-fluoro-β-ketoesters has been developed as a useful method for preparing chiral 3-fluoropiperidine intermediates. whiterose.ac.uknih.gov This reaction represents the first highly enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters, which are known to be challenging substrates. whiterose.ac.uk
Using the Trost family of chiral ligands, this methodology yields the desired allylated products with high levels of enantiocontrol, achieving up to 92% ee. whiterose.ac.uknih.gov The reaction has been successfully applied to substrates bearing a range of electron-donating and electron-withdrawing groups. whiterose.ac.uk The resulting products are versatile intermediates that can be further functionalized, providing access to new building blocks for the discovery of bioactive compounds. whiterose.ac.uknih.gov This approach offers new insights into controlling the selectivity in reactions involving acyclic α-fluoroenolates. nih.gov
| Reaction Type | Catalyst System | Substrate | Enantioselectivity |
| Pd-catalyzed Asymmetric Allylic Alkylation | Pd-complex / Trost family ligands | Acyclic α-fluoro-β-ketoesters | Up to 92% ee. whiterose.ac.uknih.gov |
Multi-Component Reaction Sequences
A notable example of this strategy is the one-pot, four-component reaction for the synthesis of monofluorinated spiro-pyrazole-pyridine derivatives. thieme-connect.deresearchgate.net This method demonstrates the efficient assembly of a complex heterocyclic system incorporating a fluorine atom and a piperidine precursor ring structure.
The reaction utilizes readily available starting materials: 1,2-diphenylpyrazolidine-3,5-dione (B1210743), ethyl 2-fluoroacetoacetate, various aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). thieme-connect.deresearchgate.net The process is conducted in ethanol (B145695) under reflux conditions and, remarkably, proceeds without the need for an additional catalyst, as ammonium acetate serves as both a reactant and a catalyst. thieme-connect.de
The reaction sequence is initiated by a Knoevenagel condensation, followed by a Michael addition involving three of the components. The resulting intermediate then reacts with an in-situ generated arylmethanimine (from the second equivalent of the aromatic aldehyde and ammonium acetate) to form an acyclic intermediate. This intermediate subsequently undergoes intramolecular cyclization and dehydration to yield the final monofluorinated spiro-pyrazole-pyridine product. thieme-connect.de
The scope of this reaction has been explored with a variety of aromatic aldehydes, demonstrating its versatility. The yields of the resulting spiro derivatives are generally moderate to good.
Table 1: Synthesis of Monofluorinated Spiro-pyrazole-pyridine Derivatives via a Four-Component Reaction thieme-connect.de
| Entry | Aromatic Aldehyde (R) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | C₆H₅ | 0.5 | 5a | 54 |
| 2 | 2-MeC₆H₄ | 0.5 | 5b | 63 |
| 3 | 3-MeC₆H₄ | 0.5 | 5c | 60 |
| 4 | 4-MeC₆H₄ | 0.5 | 5d | 58 |
| 5 | 2-ClC₆H₄ | 0.5 | 5e | 60 |
| 6 | 3-ClC₆H₄ | 0.5 | 5f | 62 |
| 7 | 4-ClC₆H₄ | 0.5 | 5g | 61 |
| 8 | 2-FC₆H₄ | 0.5 | 5l | 64 |
| 9 | 2-MeOC₆H₄ | 0.5 | 5n | 67 |
| 10 | 3-MeOC₆H₄ | 0.5 | 5o | 63 |
Reaction conditions: 1,2-diphenylpyrazolidine-3,5-dione (1.0 mmol), ethyl 2-fluoroacetoacetate (1.0 mmol), aromatic aldehyde (2.0 mmol), ammonium acetate (1.0 equiv.), in refluxing EtOH for the specified time. Yields are for the isolated product. thieme-connect.de
This multi-component approach highlights a streamlined pathway to complex, fluorinated heterocyclic structures that are of interest in medicinal chemistry and drug discovery. While this specific example leads to spirocyclic derivatives rather than this compound itself, the principles of using MCRs to construct fluorinated piperidine-like rings are clearly demonstrated. Further development in this area could lead to more direct and enantioselective syntheses of the target compound and its derivatives.
Stereochemical Aspects and Chiral Control in S 3 Fluoropiperidine Synthesis
Enantioselective Synthesis Strategies and Approaches
Achieving high enantioselectivity is paramount in the synthesis of chiral molecules like (S)-3-fluoropiperidine. The primary strategies to achieve this involve the use of chiral catalysts that can differentiate between enantiotopic faces of a prochiral substrate or the temporary incorporation of a chiral auxiliary to direct the stereochemical course of a reaction.
Chiral organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of molecules, including fluorinated heterocycles. Cinchona alkaloids and their derivatives, as well as primary amine-based organocatalysts, are particularly prominent in this field due to their availability, modularity, and demonstrated efficacy in various asymmetric transformations. rsc.orgdovepress.com
Cinchona alkaloids, natural products renowned for their use as catalysts in asymmetric synthesis, have been successfully employed in enantioselective fluorination reactions. dovepress.comnih.gov These catalysts, often in a bifunctional manner, can activate both the nucleophile and the electrophile, creating a highly organized chiral transition state that directs the facial selectivity of the reaction. For instance, recyclable fluorous Cinchona alkaloid esters have been developed as effective promoters for the asymmetric fluorination of β-ketoesters, demonstrating comparable reactivity and selectivity to their non-fluorous counterparts. nih.gov While direct application to the synthesis of this compound is not extensively detailed in the available literature, the principles of their catalytic action in asymmetric fluorination are well-established. The general approach involves the deprotonation of a prochiral substrate by the basic quinuclidine (B89598) nitrogen of the Cinchona alkaloid, followed by an enantioselective fluorination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).
Primary amine organocatalysts, often derived from Cinchona alkaloids or other chiral backbones, operate through the formation of chiral enamines or iminium ions with carbonyl-containing substrates. This mode of activation allows for highly stereocontrolled functionalization at the α- or β-position. In the context of synthesizing fluorinated piperidines, a primary amine catalyst could be envisioned to catalyze the asymmetric conjugate addition of a nitrogen nucleophile to a fluorinated α,β-unsaturated carbonyl compound, which could then be further elaborated to the desired piperidine (B6355638) ring. The steric environment created by the chiral catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer.
An alternative and powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. In this approach, a prochiral substrate is covalently attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of subsequent reactions. nih.gov After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered for reuse.
Pseudoephenamine is an example of a versatile chiral auxiliary that has demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov In a hypothetical application to the synthesis of this compound, a chiral auxiliary could be attached to a suitable precursor, for example, at the nitrogen atom of a piperidine ring or a precursor molecule. The steric bulk and conformational rigidity of the auxiliary would then shield one face of the molecule, forcing an incoming reagent, such as an electrophilic fluorine source, to attack from the less hindered face. This diastereoselective fluorination would set the desired stereochemistry at the C3 position. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched this compound.
The effectiveness of this methodology lies in the predictable and high levels of diastereoselectivity that can often be achieved. The choice of chiral auxiliary is crucial and depends on the specific reaction and substrate. While the direct application of chiral auxiliaries for the synthesis of this compound is not explicitly detailed in the surveyed literature, the principles of this methodology are well-established and represent a viable and robust strategy for controlling stereochemistry in the synthesis of chiral fluorinated piperidines.
Diastereoselective Synthesis and Control in Fluoropiperidine Formation
In many synthetic routes towards substituted piperidines, the formation of the ring or the introduction of substituents can lead to the creation of multiple stereocenters. Therefore, controlling the diastereoselectivity of these transformations is crucial for obtaining the desired stereoisomer. A common strategy for synthesizing fluorinated piperidines involves the hydrogenation of fluoropyridine precursors. This approach can be highly diastereoselective, often leading to the formation of all-cis substituted piperidines. acs.orgnih.gov
One study on the diastereoselective synthesis of 3-fluoro-2-substituted piperidines involved the reaction of N-protected 3-fluoro-2-methoxypiperidines with carbon nucleophiles in the presence of a Lewis acid. The fluorine atom at the 3-position was found to influence the diastereoselectivity of the nucleophilic addition at the 2-position. The table below summarizes the results for the synthesis of 2-cyano-3-fluoropiperidine derivatives.
| Entry | Protecting Group (PG) | Lewis Acid | Product | Yield (%) | Diastereomeric Excess (de, %) | Reference |
|---|---|---|---|---|---|---|
| 1 | CO2Me | TiCl4 | trans-7a | 89 | 48 | d-nb.info |
| 2 | CO2Ph | TiCl4 | trans-7b | 83 | 50 | d-nb.info |
The moderate diastereoselectivity observed in these reactions highlights the subtle interplay of steric and electronic factors in controlling the approach of the nucleophile. The nature of the protecting group on the nitrogen and the choice of Lewis acid also play a significant role in determining the stereochemical outcome. Such studies are vital for developing synthetic routes that provide specific diastereomers of functionalized fluoropiperidines.
Determination of Absolute Configuration in Chiral Fluoropiperidines
The unambiguous determination of the absolute configuration of a chiral molecule is a critical step in asymmetric synthesis. Several powerful techniques are available for this purpose, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being among the most definitive.
Single-crystal X-ray diffraction is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, it is possible to determine the precise spatial arrangement of its atoms. For chiral molecules, the anomalous dispersion of X-rays by the atoms can be used to distinguish between the two enantiomers. While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides unequivocal proof of the absolute stereochemistry. Although a specific crystal structure of this compound was not found in the surveyed literature, the crystal structures of other chiral piperidine derivatives have been reported, demonstrating the utility of this technique in the field. nih.govnih.govntu.ac.uknih.gov
NMR spectroscopy offers another powerful set of methods for determining absolute configuration, often by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. frontiersin.orgnih.govuantwerpen.becas.cz The resulting diastereomers will have distinct NMR spectra, and by analyzing the differences in chemical shifts, it is possible to deduce the absolute configuration of the original enantiomer. For fluorinated compounds, 19F NMR is a particularly sensitive and useful technique. The large chemical shift dispersion of 19F nuclei and their sensitivity to the local electronic environment make it possible to resolve signals from diastereomers and to correlate the chemical shift differences with the absolute configuration. A novel method has been developed for assigning the absolute configuration of chiral primary amines based on the experimental and DFT-calculated 19F NMR chemical shift differences of their derived fluorinated amides. frontiersin.org This approach avoids reliance on empirical models and has been applied to a broad scope of substrates.
Influence of Stereochemistry on Molecular Interactions and Reactivity
The stereochemical orientation of the fluorine atom in 3-fluoropiperidine (B1141850) has a profound impact on the molecule's conformation, which in turn influences its molecular interactions and reactivity. The fluorine atom can occupy either an axial or an equatorial position in the chair conformation of the piperidine ring.
Extensive computational and experimental studies have revealed a strong preference for the axial orientation of the fluorine atom in protonated 3-fluoropiperidine and its derivatives. d-nb.inforesearchgate.netresearchgate.netnih.govacs.org This preference is somewhat counterintuitive based on simple steric considerations, as the axial position is generally more sterically hindered. The stabilization of the axial conformer is attributed to a combination of stereoelectronic effects, including charge-dipole interactions and hyperconjugation. researchgate.netnih.govacs.org In the protonated form, a favorable electrostatic interaction between the positively charged nitrogen atom and the electronegative fluorine atom (a C-F···H-N+ interaction) stabilizes the axial conformation. acs.org
The table below presents the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers for 3-fluoropiperidine and its N-trifluoroacetyl (TFA) and hydrochloride (HCl) derivatives, illustrating the energetic preference for the axial conformer in solution.
| Compound Derivative | Solvent | ΔG (axial → equatorial) (kcal/mol) | Favored Conformer | Reference |
|---|---|---|---|---|
| 3-Fluoropiperidine (TFA) | Chloroform (B151607) | -0.4 | Axial | researchgate.netnih.gov |
| 3-Fluoropiperidine (HCl) | Water | +1.8 | Axial | researchgate.netnih.gov |
| 3-Fluoropiperidine (NH) | Water | +0.1 | Axial | researchgate.netnih.gov |
This conformational locking into an axial preference can have significant implications for how the molecule interacts with biological targets, such as enzymes and receptors. The defined three-dimensional shape resulting from the axial fluorine can lead to more specific and potentially stronger binding interactions. Furthermore, the electronic properties of the molecule are altered by the position of the fluorine atom. An axial fluorine atom can influence the pKa of the piperidine nitrogen and the reactivity of adjacent functional groups through inductive and hyperconjugative effects. nih.gov Understanding and controlling the stereochemistry at the C3 position is therefore not only a synthetic challenge but also a crucial aspect of designing 3-fluoropiperidine-containing molecules with desired biological activities.
Conformational Analysis and Stereoelectronic Effects in S 3 Fluoropiperidine Systems
Conformational Preferences of the Piperidine (B6355638) Ring and Fluorine Atom
The six-membered piperidine ring typically adopts a chair conformation. For substituted cyclohexanes, which serve as a foundational model, a substituent generally prefers the less sterically hindered equatorial position. However, the introduction of a fluorine atom at the 3-position of the piperidine ring leads to a notable deviation from this principle, with a pronounced preference for the axial orientation.
In contrast to simple steric considerations, both theoretical calculations and experimental data confirm that the fluorine atom in 3-fluoropiperidine (B1141850) systems preferentially occupies the axial position. researchgate.net This unexpected stability of the axial conformer has been extensively studied using a combination of computational methods and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net
Experimental evidence, primarily from the analysis of 3J(19F,1H) coupling constants in NMR experiments, allows for the determination of the relative orientation of the fluorine atom. nih.gov These studies have consistently shown a high axial preference for the fluorine in 3-fluoropiperidine and its derivatives. nih.govd-nb.info Computational analyses, such as those using Density Functional Theory (DFT), corroborate these experimental findings. researchgate.net The energetic preference is quantified by the free enthalpy difference (ΔG) between the two chair conformers. For the unprotected 3-fluoropiperidine (NH-analogue), the axial conformer is favored both in the gas phase and in aqueous solution, as indicated by the calculated ΔG values. nih.govd-nb.inforesearchgate.net
Modification of the nitrogen atom through protonation or substitution with various groups significantly influences the conformational equilibrium, yet the axial preference of the fluorine atom is generally maintained or even enhanced. d-nb.info Studies on N-protonated 3-fluoropiperidinium salts (HCl-analogues) and N-acylated derivatives (e.g., trifluoroacetamide, TFA-analogues) consistently demonstrate a strong preference for the axial fluorine conformation. nih.govresearchgate.net
In the case of the N-protonated 3-fluoropiperidinium cation, the axial conformer is substantially more stable than the equatorial one. acs.org This preference is largely attributed to favorable electrostatic interactions that arise upon protonation. acs.org Similarly, N-acylated and other N-substituted analogues show a clear preference for the axial fluorine orientation in various solvents. nih.govd-nb.info The table below summarizes the calculated free enthalpy differences between the equatorial and axial conformers for 3-fluoropiperidine and its N-substituted analogues, highlighting the consistent stability of the axial form.
| Compound Analogue | Condition | ΔG (Gas Phase) | ΔG (Solvent) | Favored Conformer |
|---|---|---|---|---|
| 1A (R=TFA) | CHCl₃ | -1.2 | -1.7 | Axial |
| 1B (R=H, HCl salt) | H₂O | -4.8 | -1.8 | Axial |
| 1C (R=H) | H₂O | -1.1 | -1.3 | Axial |
Data sourced from computational analyses. nih.govd-nb.infonih.gov
Mechanistic Origins of Conformational Preferences
The observed axial preference in (S)-3-fluoropiperidine systems arises from a combination of underlying stereoelectronic effects rather than simple steric hindrance. The primary driving forces are electrostatic interactions and hyperconjugation, with solvent effects playing a crucial modulatory role. researchgate.netd-nb.info
Hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital, is another critical stabilizing influence. d-nb.inforesearchgate.net In the axial conformer of 3-fluoropiperidine, stabilizing hyperconjugative interactions can occur, such as the donation of electron density from anti-periplanar C-H bonds into the low-lying antibonding orbitals of the C-F (σC-H → σC-F) and C-N (σC-H → σC-N) bonds. d-nb.inforesearchgate.net
Furthermore, in the protonated species, a specific through-space hyperconjugative interaction has been identified between a lone pair on the axial fluorine atom and the antibonding orbital of the axial N-H bond (LPF → σ*N-H). acs.org This interaction is indicative of a nonclassical hydrogen bond and contributes to the stability of the axial arrangement. acs.org While electrostatic forces are considered dominant in the HCl-analogues, hyperconjugation plays a more significant role in the TFA- and unprotected NH-analogues. researchgate.net In aqueous solution, where charge-dipole interactions are weakened, the relative importance of hyperconjugation increases. researchgate.net
The surrounding solvent medium can significantly modulate the conformational equilibrium. nih.gov The axial conformer of 3-fluoropiperidine derivatives is generally more polar than the equatorial conformer. Consequently, an increase in solvent polarity tends to preferentially stabilize the axial form. nih.govd-nb.info
This effect has been demonstrated experimentally. For instance, in studies of N-protected 3,5-difluoropiperidines, increasing the solvent polarity from chloroform (B151607) (ε=4.81) to DMSO (ε=46.7) can invert the conformational preference from equatorial to axial. nih.gov Computational studies on 3,5-difluoropiperidine (B12995073) also show a clear trend of increasing stability of the axial conformer as solvent polarity increases, further underscoring the important role of solvation in dictating the conformational landscape of these systems. nih.govd-nb.info
| Solvent | ΔGa→e (kcal/mol) |
|---|---|
| Benzene (B151609) (C₆H₆) | +0.2 |
| Chloroform (CHCl₃) | +0.5 |
| Dichloromethane (CH₂Cl₂) | +0.6 |
| DMSO | +0.8 |
| Water (H₂O) | +0.8 |
A positive ΔGa→e value indicates the axial conformer is more stable than the equatorial one. Data sourced from computational analyses. d-nb.info
Steric Factors and their Contribution to Conformational Stability
In substituted cyclic systems like piperidine, steric factors, particularly 1,3-diaxial interactions, are a primary determinant of conformational stability. youtube.comyoutube.comquimicaorganica.org These interactions involve steric repulsion between an axial substituent and the axial hydrogen atoms located two carbons away. youtube.comquimicaorganica.org This repulsion generally destabilizes the conformer with an axial substituent, causing a preference for the equatorial position to minimize steric strain. youtube.comunina.it
However, in the case of this compound, the conformational preference is not dictated solely by steric hindrance. While steric repulsion favors the equatorial conformer, this effect is often overridden by dominant stereoelectronic interactions, such as hyperconjugation and charge-dipole interactions, which stabilize the axial conformer. nih.govresearchgate.net This interplay results in a complex conformational landscape where the fluorine atom often shows a notable preference for the axial position, a counterintuitive finding when considering only steric bulk. nih.gov
This demonstrates that while steric repulsion is a fundamental consideration, its influence on the conformational equilibrium of 3-fluoropiperidine systems is part of a nuanced balance of competing electronic and steric effects. nih.govresearchgate.net
| Compound Derivative | ΔΔEsteric,a-e (kcal/mol) |
|---|---|
| TFA-analogue (3A) | +7.5 |
| HCl-analogue (3B) | +6.4 |
| NH-analogue (3C) | +0.3 |
Conformational Dynamics and Mobility Studies
The conformational state of this compound is not static but exists as a dynamic equilibrium between the axial and equatorial conformers of the fluorine substituent. nih.govresearchgate.net The mobility and position of this equilibrium are highly sensitive to the molecular environment, particularly the polarity of the solvent. nih.govresearchgate.net This phenomenon highlights that solvation plays a critical role alongside intramolecular stereoelectronic and steric effects in determining the dominant conformation. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental tool for investigating these conformational dynamics. researchgate.netnih.govmdpi.com Specifically, the analysis of 3J(19F,1H) coupling constants provides a direct measure of the dihedral angle, allowing for the determination of the fluorine atom's relative orientation (axial or equatorial). researchgate.netd-nb.info
Studies on various N-substituted 3-fluoropiperidine analogues have shown that the preference for the axial conformer can be modulated or even inverted by changing the solvent. For instance, with N-Piv/Boc protected 3,5-difluoropiperidines, the conformation shifts from equatorial in a less polar solvent like chloroform (ε=4.81) to axial in a highly polar solvent like DMSO (ε=46.7). nih.gov This shift is evidenced by a dramatic change in the 3J(F,H) coupling constant. nih.gov Similar, though less pronounced, solvent-dependent stability has been computationally predicted for 3,5-difluoropiperidine, where the stability of the axial conformer increases with rising solvent polarity. d-nb.info
Computational studies provide quantitative data on these dynamic equilibria by calculating the free enthalpy differences (ΔG) between the conformers in various media. For 3-fluoropiperidine and its derivatives, calculations show a strong preference for the axial conformation in both the gas phase and in solvents like chloroform and water, confirming experimental observations. nih.govresearchgate.net
| Compound | Medium | ΔG (kcal/mol) (Equatorial → Axial) |
|---|---|---|
| N-TFA-3-fluoropiperidine (1A) | Gas Phase | +1.8 |
| Chloroform | +2.1 | |
| 3-fluoropiperidinium chloride (1B) | Gas Phase | +4.8 |
| Water | +1.8 | |
| 3-fluoropiperidine (1C) | Gas Phase | +0.1 |
| Water | +0.8 |
Reactivity and Transformational Chemistry of S 3 Fluoropiperidine
Functional Group Interconversions on the Piperidine (B6355638) Ring System
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. For (S)-3-Fluoropiperidine derivatives, these reactions primarily target the nitrogen atom or the carbon atoms of the piperidine ring, enabling the introduction of diverse functionalities.
Oxidation Reactions of Piperidine Derivatives
The oxidation of N-substituted piperidine derivatives can lead to the formation of various valuable intermediates. Anodic oxidation of N-acyl and N-sulfonyl piperidines has been studied, showing that these compounds typically undergo methoxylation at the alpha-position to the nitrogen in methanol. bohrium.com This process proceeds through an N-acyliminium ion intermediate, which is then trapped by the solvent. nih.gov The selectivity and yield of these reactions are influenced by the nature of the N-protecting group, the supporting electrolyte, and the anode material. bohrium.com While specific studies on this compound are limited, these general principles of electrochemical oxidation are applicable. For instance, the oxidation of secondary piperidines can be mediated by catalysts like 9-azabicyclononane N-oxyl (ABNO) to generate cyclic imines, which can then be trapped by nucleophiles such as cyanide. nih.gov
Reduction Reactions of Piperidine Derivatives
The most common route to synthesize (multi)fluorinated piperidines is through the reduction of the corresponding fluoropyridine precursors. nih.gov This transformation is typically achieved via catalytic hydrogenation under various conditions.
Catalytic Systems and Stereoselectivity: Several transition metal catalysts, including rhodium, ruthenium, and palladium, have been employed for this purpose. nih.govacs.orgscientificupdate.com A significant challenge in this reaction is preventing catalyst poisoning by the Lewis-basic nitrogen of the pyridine (B92270) ring. nih.gov To circumvent this, a one-pot dearomatization–hydrogenation (DAH) process has been developed. In this method, a borane (B79455) reagent like pinacol (B44631) borane (HBpin) is used to first dearomatize the pyridine ring, which also protects the nitrogen, facilitating the subsequent hydrogenation. nih.govnih.gov This approach consistently yields all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govnih.gov Computational and experimental studies have shown that the axial conformation of the fluorine atom in the resulting piperidinium (B107235) salts is often preferred due to stabilizing charge-dipole (C–F···H–N⁺) interactions. nih.govresearchgate.netresearchgate.net
Challenges and Side Reactions: A common side reaction during the hydrogenation of fluoropyridines is hydrodefluorination (HDF), where the C-F bond is cleaved, leading to the formation of non-fluorinated piperidine byproducts. nih.govscientificupdate.comnih.gov The extent of HDF can be influenced by the choice of metal catalyst, with iridium, for example, promoting extensive C-F bond cleavage. scientificupdate.com Reaction conditions, such as the use of excess pinacol borane, can sometimes mitigate this undesired side reaction. nih.gov Palladium-based catalytic systems have also been shown to be effective and robust, tolerating air and moisture while providing good yields and high cis-selectivity. acs.org
| Catalyst System | Key Features | Common Side Reactions | Reference |
| Rhodium-CAAC / HBpin | High diastereoselectivity for all-cis products; one-pot dearomatization-hydrogenation. | Hydrodefluorination. | nih.gov |
| Ruthenium / Phosphine Ligands | Good enantioselectivity in asymmetric hydrogenations. | Hydrodefluorination. | scientificupdate.com |
| Pd(OH)₂/C / HCl | Robust and simple; tolerates air and moisture; chemoselective for fluoropyridine over benzene (B151609) rings. | Less effective for certain substituted pyridines. | acs.org |
Substitution Reactions Involving the Fluorine Atom
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making the fluorine atom in an aliphatic system like this compound a poor leaving group in nucleophilic substitution reactions. cas.cnhyphadiscovery.com Unlike in nucleophilic aromatic substitution (SNAr) on fluoroarenes, where the fluorine atom can be readily displaced due to stabilization of the intermediate Meisenheimer complex, direct SN2-type substitution on the saturated piperidine ring is exceptionally challenging. stackexchange.com
Despite this inherent stability, intramolecular nucleophilic substitution of alkyl fluorides can be achieved under certain conditions. Studies have shown that intramolecular defluorinative cyclization can occur with hard nucleophiles (like oxygen or nitrogen), particularly when forming stable 5- or 6-membered rings. cas.cn This "proximity effect," where the nucleophile and electrophile are held close together, can significantly accelerate the C-F bond cleavage. cas.cn However, intermolecular substitutions remain difficult. cas.cn Therefore, for this compound, reactions involving the direct substitution of the fluorine atom are not a common synthetic strategy. Transformations typically focus on functionalizing other positions on the ring.
Derivatization and Further Functionalization of this compound Scaffolds
This compound is a versatile scaffold for the synthesis of more complex molecules, including analogues of commercial drugs and other bioactive compounds. nih.govresearchgate.net Derivatization typically begins with the protection of the nitrogen atom (e.g., with Boc, Cbz, or sulfonyl groups), which allows for subsequent controlled functionalization at other positions on the ring. researchgate.netnih.gov
Key Functionalization Strategies:
C-2 Functionalization: Palladium-catalyzed reactions have been developed to introduce functional groups at the C-2 position. For example, a Pd-catalyzed allylation-condensation sequence using α-fluoro-β-ketoesters as substrates provides access to functionalized 3-fluoropiperidine (B1141850) derivatives. researchgate.net
Synthesis of Drug Analogues: The all-cis-(multi)fluorinated piperidines obtained from pyridine reduction have been used to prepare fluorinated analogues of several commercial drugs. This highlights the synthetic utility of these building blocks in medicinal chemistry. nih.gov
Chemoselective Derivatization: Functionalized 3-fluoropiperidine imines can undergo chemoselective derivatization with high diastereocontrol, providing access to a range of new building blocks for drug discovery. researchgate.net
| Drug/Molecule | Functionalization Method | Resulting Analogue | Reference |
| Dyclonine | Modified Mannich reaction | Monofluorinated Dyclonine | nih.gov |
| Eperisone | Modified Mannich reaction | Monofluorinated Eperisone | nih.gov |
| Cycrimine | Modified Mannich reaction | Monofluorinated Cycrimine | nih.gov |
| Cloperastine | N-Alkylation | Mono- and difluorinated Cloperastine | nih.gov |
| PipPhos | Phosphoramidite synthesis | Difluorinated PipPhos analogue | nih.gov |
Ring Expansion and Contraction Reactions of Fluoropiperidine Precursors
Skeletal editing of saturated heterocycles like piperidine provides a powerful strategy for accessing new chemical space. Both ring contraction and expansion reactions can be used to transform the piperidine core into other valuable heterocyclic or carbocyclic systems.
Ring Contraction: A notable method for the ring contraction of piperidines is a visible-light-mediated reaction of α-acylated derivatives. This transformation proceeds via a Norrish type II reaction, converting substituted piperidines into cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.govnih.gov This photochemical approach is orthogonal to traditional ring contraction methods and has been applied to the late-stage remodeling of complex pharmaceutical derivatives. nih.govnih.govthieme.de More recently, an oxidative rearrangement of N-H piperidines using PhI(OAc)₂ has been developed to yield pyrrolidine (B122466) derivatives through an iminium ion intermediate. researchgate.net
Ring Expansion: Ring expansion reactions often proceed through carbocation rearrangements, such as the Tiffeneau–Demjanov rearrangement, or via the opening of a bicyclic intermediate. youtube.com For piperidine derivatives, anodic oxidation of N-acyl piperidines can lead to ring expansion, among other transformations. bohrium.com While specific examples involving this compound precursors are not widely reported, these general methodologies represent potential pathways for converting the six-membered fluoropiperidine ring into larger seven-membered azacycles.
Computational and Theoretical Studies on S 3 Fluoropiperidine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of (S)-3-fluoropiperidine. These calculations provide a detailed picture of the molecule's properties.
The conformational landscape of piperidine (B6355638) rings is of significant interest, and the introduction of a fluorine atom at the 3-position introduces complex stereoelectronic effects that dictate the preferred geometry. Computational studies have been instrumental in exploring the relative energies of different conformers of 3-fluoropiperidine (B1141850) and its derivatives.
A primary focus of these studies is the preference for the fluorine atom to occupy either an axial or equatorial position on the piperidine ring. DFT calculations, often using functionals like M06-2X with large basis sets (e.g., def2-QZVPP), have been employed to determine the free enthalpy differences (ΔG) between these conformers. escholarship.orgnih.gov These studies consistently show a strong preference for the axial conformation of the fluorine atom in N-protonated 3-fluoropiperidine salts in aqueous solution. acs.org For the neutral NH-analogue in the gas phase, the energy difference is minimal, but in solution, the axial conformer is also favored. escholarship.orgnih.gov
Below is a data table summarizing the calculated free enthalpy differences between the equatorial and axial conformers of 3-fluoropiperidine derivatives, highlighting the preference for the axial position in solution.
| Derivative | Conditions | ΔG (kcal/mol) (Equatorial - Axial) | Favored Conformer |
|---|---|---|---|
| 3-Fluoropiperidine (NH-analog) | Gas Phase | 0.0 | - |
| 3-Fluoropiperidine (NH-analog) | Water | +0.1 | Axial |
| N-TFA-3-fluoropiperidine | Gas Phase | +0.1 | Axial |
| N-TFA-3-fluoropiperidine | Chloroform (B151607) | -0.4 | Equatorial |
| 3-Fluoropiperidinium (HCl salt) | Gas Phase | +4.8 | Axial |
| 3-Fluoropiperidinium (HCl salt) | Water | +1.8 | Axial |
The preference for the axial fluorine conformation in protonated 3-fluoropiperidines is not solely due to steric factors; it is heavily influenced by stereoelectronic effects. Natural Bond Orbital (NBO) analysis is a computational technique used to study these effects by analyzing the delocalization of electron density between orbitals. acs.org
The surrounding solvent environment can significantly influence the conformational equilibrium of molecules like this compound. Computational chemists often use solvation models to account for these effects without explicitly modeling individual solvent molecules, which would be computationally expensive. acs.org The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. acs.orgnih.gov
For 3-fluoropiperidine derivatives, PCM has been applied in conjunction with DFT calculations to model their behavior in various solvents, such as water and chloroform. escholarship.orgnih.gov These studies have shown that the polarity of the solvent plays a major role in the conformational preference. escholarship.org In more polar solvents, the stability of the more polar axial conformer of 3-fluoropiperidinium is enhanced. escholarship.org This demonstrates the importance of including solvation effects in computational models to accurately predict the behavior of this compound in different environments. escholarship.orgnih.gov
Molecular Mechanics and Force Field Calculations (e.g., MMFF)
While quantum chemical methods provide high accuracy, they are computationally demanding. Molecular mechanics (MM) offers a faster alternative for conformational analysis and is particularly useful for larger systems. frontiersin.org MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its geometry. frontiersin.org
The Merck Molecular Force Field (MMFF) is one such force field that has been applied to the study of 3-fluoropiperidine derivatives. nih.gov MMFF calculations have been used alongside DFT and ab initio methods to investigate the conformational preferences of these compounds. acs.org The predictions from MMFF are often in good agreement with the more rigorous quantum mechanical calculations, indicating its utility for initial conformational searches and for studying larger molecules containing the 3-fluoropiperidine scaffold. acs.orgnih.gov
Mechanistic Investigations of Synthetic Reactions using Computational Chemistry
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including those used to synthesize this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways.
One common method for introducing fluorine into a piperidine ring is through electrophilic fluorination. nih.gov DFT calculations have been employed to study the mechanism of such reactions, for instance, the fluorination of N-protected cyclic amines with reagents like Selectfluor®. escholarship.orgnih.govacs.orgnih.govprinceton.edu These computational studies can provide detailed insights into the reaction mechanism. For example, in the silver(I)-mediated deconstructive fluorination of N-benzoylated cyclic amines, DFT calculations have shown that the reaction likely proceeds through the formation of an iminium ion intermediate. nih.govacs.org The calculations can also help to distinguish between different possible pathways, such as a ring-opening fluorination versus a deformylative fluorination, by comparing the energy barriers of their respective transition states. escholarship.orgnih.gov Such mechanistic understanding is crucial for optimizing reaction conditions and for the rational design of new synthetic routes to this compound and its derivatives.
Predictive Modeling for Molecular Interactions (Pre-clinical Focus)
In the context of pre-clinical drug discovery, computational models are used to predict how a molecule like this compound might interact with a biological target, typically a protein. This can help to prioritize compounds for synthesis and experimental testing.
Molecular docking is a widely used technique to predict the binding orientation of a small molecule within the active site of a protein. nih.gov For derivatives of 3-fluoropiperidine, docking studies could be used to explore their potential as ligands for various receptors. For instance, many piperidine-based compounds are known to have an affinity for sigma receptors. nih.gov A molecular docking study of an this compound derivative into the binding site of a sigma receptor could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is another predictive modeling technique. frontiersin.org In a 3D-QSAR study, a series of related compounds with known biological activities are aligned, and their 3D properties (steric and electrostatic fields) are correlated with their activities to build a predictive model. frontiersin.orgresearchgate.net Such a model for a series of fluorinated piperidine derivatives could be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. researchgate.netnih.gov
Ligand-Biological Target Binding Interactions
The interaction of a ligand with its biological target is fundamentally governed by its three-dimensional conformation. Computational studies on 3-fluoropiperidine have revealed that its conformational equilibrium is heavily influenced by the presence of the fluorine atom. In its protonated form, which is relevant in physiological conditions, the 3-fluoropiperidinium cation shows a strong preference for a chair conformation where the fluorine atom occupies an axial position. d-nb.inforesearchgate.netnih.gov This preference is contrary to what would be expected based on steric hindrance alone and is a result of stabilizing electronic interactions.
Systematic computational analyses, using methods such as Density Functional Theory (DFT), have identified two primary forces stabilizing this axial conformation:
Charge-dipole interactions : A significant electrostatic attraction occurs between the positive charge on the piperidinium (B107235) nitrogen (H-N⁺) and the partial negative charge on the axially oriented fluorine atom (C-F). d-nb.inforesearchgate.net This interaction is a key driver for the axial preference, particularly in the protonated state. researchgate.netnih.gov
Hyperconjugation : Stabilizing orbital interactions, often termed the fluorine gauche effect, also play a role. d-nb.info This involves electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbitals of the C-F (σC-F) and C-N (σC-N) bonds. d-nb.info
These computational predictions have been supported by experimental NMR studies. researchgate.net The calculated free enthalpy differences (ΔG) between the equatorial and axial conformers for various 3-fluoropiperidine analogues consistently show a preference for the axial conformer in both gas phase and in solution. researchgate.netresearchgate.net
| Compound Analogue | Conditions (Gas Phase) | Conditions (Solvent) | Solvent |
|---|---|---|---|
| TFA-analogue (1A) | -1.7 | -1.1 | Chloroform |
| HCl-analogue (1B) | -3.8 | -2.2 | Water |
| NH-analogue (1C) | -1.2 | -1.1 | Water |
This intrinsic conformational bias is critical for ligand-target binding, as it pre-organizes the this compound scaffold into a specific shape to fit into a binding pocket. While specific molecular docking studies for this compound are not widely published, analysis of related piperidine-containing ligands provides insight into potential interactions. Computational docking of piperidine-based compounds into targets like the sigma-1 receptor has shown that the protonated nitrogen atom is crucial for forming strong ionic bonds and hydrogen bonds with acidic residues such as glutamate (B1630785) (Glu) and aspartate (Asp). nih.gov The defined stereochemistry of this compound, combined with its axial fluorine preference, would orient the rest of the molecule in a predictable manner, allowing other substituents to engage in specific hydrophobic or polar interactions within the active site. nih.gov
Structure-Activity Relationship (SAR) Studies at a Theoretical Level
Theoretical Structure-Activity Relationship (SAR) studies use computational methods to correlate the structural features of a series of compounds with their biological activities. These models help in understanding the key molecular properties that drive potency and selectivity, and they guide the design of new, improved analogues.
For this compound, theoretical studies focus on how the strategic placement of fluorine impacts physicochemical properties that are critical for biological activity. Chemoinformatic analyses have been performed on libraries of fluorinated piperidines to evaluate their properties. nih.gov One key finding is the effect of fluorination on the basicity (pKa) of the piperidine nitrogen. Computational pKa calculations revealed that fluorine atoms significantly lower the basicity of the molecule. nih.gov This is a crucial aspect of drug design, as excessively high basicity can be correlated with off-target effects, such as binding to the hERG potassium channel, which can lead to cardiac toxicity. nih.gov Therefore, the fluorine in this compound serves to modulate this property, potentially leading to a better safety profile.
Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for theoretical SAR. While specific 3D-QSAR models for this compound derivatives are not prominent in the literature, studies on related structures, such as fluoropyrrolidine amides and other piperidine derivatives, illustrate the approach. nih.govresearchgate.net
These studies typically involve:
Molecular Alignment : A series of active compounds are computationally aligned based on a common scaffold. For this compound derivatives, the rigid, conformationally defined fluoropiperidine ring would serve as an excellent anchor for alignment.
Field Calculation : Steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated around the aligned molecules.
Model Generation : Statistical methods are used to generate a model that correlates the variations in these fields with the observed biological activity (e.g., IC₅₀ values). mdpi.comfrontiersin.org
Advanced Spectroscopic Characterization Techniques for S 3 Fluoropiperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for elucidating the molecular structure, stereochemistry, and dynamic behavior of (S)-3-Fluoropiperidine in solution. By analyzing various NMR parameters, a detailed picture of the molecule's conformational preferences can be obtained.
A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete assignment of the atoms in the this compound molecule. The chemical shifts are sensitive to the electronic environment of each nucleus, offering foundational structural information.
¹H NMR: The proton NMR spectrum displays signals for the protons on the piperidine (B6355638) ring. The proton attached to the fluorine-bearing carbon (H3) is split by the adjacent fluorine and protons, resulting in a complex multiplet. The other ring protons also show complex splitting patterns due to proton-proton couplings.
¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms of the piperidine ring can be distinguished. The carbon atom bonded to fluorine (C3) exhibits a large one-bond carbon-fluorine coupling (¹JCF), which is a characteristic feature. The adjacent carbons (C2 and C4) will show smaller two-bond couplings (²JCF).
¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine atom's environment. nih.gov For this compound, this spectrum typically shows a single resonance, which is split into a multiplet due to couplings with adjacent protons (especially H3, H2, and H4). rsc.org The chemical shift of fluorine is highly sensitive to its local environment and conformation. nih.gov
The following table summarizes typical, representative chemical shifts for a 3-fluoropiperidine (B1141850) scaffold, often studied as its hydrochloride salt to improve stability and solubility. chemicalbook.comchemicalbook.com
| Nucleus | Position | Typical Chemical Shift (δ) [ppm] | Key Features |
|---|---|---|---|
| ¹H | H3 | ~4.5 - 5.0 | Complex multiplet due to large geminal ¹H-¹⁹F coupling and vicinal ¹H-¹H couplings. |
| ¹H | Ring CH₂ | ~1.5 - 3.5 | Overlapping multiplets. |
| ¹³C | C3 | ~85 - 90 (d) | Large one-bond C-F coupling (¹JCF ≈ 170-180 Hz). |
| ¹³C | C2, C4 | ~40 - 50 (d) | Smaller two-bond C-F couplings (²JCF). |
| ¹⁹F | F3 | ~ -170 to -190 | Multiplet due to coupling with neighboring protons. |
Spin-spin coupling constants (J-values) are critical for determining the stereochemistry and conformational preferences of the fluorine substituent on the piperidine ring. The magnitude of the vicinal three-bond fluorine-proton coupling constant (³JFH) is particularly informative and depends on the dihedral angle between the C-F and C-H bonds, following a Karplus-type relationship. nih.govresearchgate.net
This relationship allows for the confident assignment of the fluorine atom as either axial or equatorial in the dominant chair conformation of the piperidine ring. d-nb.info
Axial Fluorine: An axial fluorine atom has an anti-periplanar (dihedral angle ≈ 180°) relationship with one axial proton on each adjacent carbon (C2 and C4). This geometry results in a large ³JFH coupling constant.
Equatorial Fluorine: An equatorial fluorine atom has a gauche relationship (dihedral angle ≈ 60°) with both axial and equatorial protons on the adjacent carbons. This leads to smaller ³JFH coupling constants.
Numerous studies on fluorinated piperidines have established a strong correlation between the coupling constant values and the substituent's orientation. nih.govresearchgate.netd-nb.info
| Fluorine Position | Dihedral Angle (F-C-C-H) | Typical ³J(¹⁹F,¹Hax) Value (Hz) | Typical ³J(¹⁹F,¹Heq) Value (Hz) |
|---|---|---|---|
| Axial | ~180° (anti-periplanar) | 25 - 40 | ~5 - 10 |
| Equatorial | ~60° (gauche) | ~5 - 15 | ~5 - 15 |
Analysis of the ³J(¹⁹F,¹H) couplings in this compound and its derivatives has shown a strong preference for the conformer where the fluorine atom occupies an axial position, particularly in its protonated (hydrochloride salt) form. nih.govnih.gov This preference is often attributed to stabilizing hyperconjugative interactions (σC-H → σ*C-F) and favorable charge-dipole interactions between the axial C-F bond and the protonated nitrogen (C–F···H–N⁺). researchgate.netd-nb.info
The piperidine ring is not static but undergoes rapid conformational exchange, primarily through a chair-to-chair ring inversion process. This dynamic behavior can be studied using variable-temperature (VT) NMR, also known as dynamic NMR (DNMR). ox.ac.ukoxinst.com
At room temperature, the ring inversion of this compound is typically fast on the NMR timescale, resulting in a spectrum that shows population-weighted average chemical shifts and coupling constants for the axial and equatorial conformers. As the temperature is lowered, the rate of this inversion process decreases. ox.ac.uk
Coalescence Temperature (Tc): At a specific temperature, known as the coalescence temperature, the signals for the axial and equatorial protons (or the distinct signals for the two chair conformers) broaden and merge into a single peak.
Slow-Exchange Regime: Below the coalescence temperature, the ring inversion becomes slow enough on the NMR timescale that separate signals for each distinct conformer can be observed.
By analyzing the changes in the NMR line shape over a range of temperatures, it is possible to calculate the kinetic parameters for the ring inversion process, most importantly the free energy of activation (ΔG‡). researchgate.netresearchgate.net This value provides a quantitative measure of the energy barrier to conformational change. For substituted piperidines, these barriers are typically in the range of 40-50 kJ/mol. beilstein-journals.org Dynamic NMR studies can therefore quantify the energetic landscape of the conformational equilibrium in this compound. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
While NMR spectroscopy provides detailed information about the structure and dynamics in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. nih.govsoton.ac.uk This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. nih.govntu.ac.uk
For derivatives of this compound, X-ray crystallography can definitively confirm:
The absolute stereochemistry at the C3 position.
The adoption of a chair conformation for the piperidine ring in the crystal lattice.
The precise orientation (axial or equatorial) of the fluorine atom and other substituents. acs.org
Intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Crystal structures of related fluorinated piperidines have consistently shown the piperidine ring in a chair conformation. nih.govntu.ac.uk The analysis of these structures provides benchmark geometric parameters for the fluorinated piperidine motif.
| Parameter | Typical Value |
|---|---|
| C-F Bond Length | 1.38 - 1.42 Å |
| C-N Bond Length | 1.46 - 1.49 Å |
| C-C Bond Length | 1.51 - 1.54 Å |
| C-N-C Bond Angle | ~110 - 112° |
| C-C-C Bond Angle | ~109 - 112° |
| Ring Torsion Angles | ± 50 - 60° (Characteristic of a chair conformation) |
The data obtained from X-ray crystallography serves as a crucial reference point for validating and interpreting the results from solution-state NMR studies and computational models.
Role of S 3 Fluoropiperidine As a Chemical Building Block and Scaffold in Chemical Biology and Drug Discovery Research
Design Principles for Fluorinated Heterocycles in Medicinal Chemistry
The introduction of fluorine into heterocyclic systems is a well-established strategy to modulate a range of molecular properties critical for drug action. The unique physicochemical characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, are leveraged to optimize drug candidates.
The substitution of hydrogen with fluorine can profoundly impact the pharmacokinetic profile of a drug molecule. One of the most significant advantages is the enhancement of metabolic stability. researchgate.netmdpi.comnih.govnih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. mdpi.comnih.gov This increased stability can lead to a longer in vivo half-life and improved bioavailability. researchgate.netnih.govrsc.org
Fluorine's high electronegativity also serves to modulate the basicity of nearby nitrogen atoms within a heterocyclic ring, such as the piperidine (B6355638) nitrogen in (S)-3-Fluoropiperidine. scientificupdate.com This attenuation of basicity (pKa) can be crucial for improving oral absorption and reducing off-target effects, such as interactions with the hERG ion channel, which can lead to cardiovascular toxicity. scientificupdate.com By fine-tuning the pKa, medicinal chemists can optimize the ionization state of a drug at physiological pH, thereby enhancing its ability to cross cell membranes and reach its intended target. mdpi.comnih.govrsc.orgmdpi.com
Furthermore, the introduction of fluorine can influence a molecule's lipophilicity, which in turn affects its solubility, permeability, and plasma protein binding. While the effect of fluorine on lipophilicity can be complex and context-dependent, it is a key parameter that is carefully considered during the drug design process to ensure a favorable ADME (absorption, distribution, metabolism, and excretion) profile. researchgate.netnih.govrsc.orgscispace.com
Table 1: Impact of Fluorine Substitution on Molecular Properties
| Molecular Property | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to metabolic cleavage. mdpi.comnih.gov |
| Basicity (pKa) | Attenuated (Lowered) | The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom. scientificupdate.com |
| Cell Membrane Permeability | Can be enhanced | Modulation of lipophilicity and pKa can lead to an optimal balance for passive diffusion across membranes. researchgate.netmdpi.comnih.govmdpi.com |
| Binding Affinity | Can be increased | Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. researchgate.netscispace.com |
Beyond its influence on electronic properties, fluorine substitution can exert significant control over the conformational preferences of a molecule. chim.itnih.gov The stereoselective placement of a fluorine atom, as in this compound, can lock the piperidine ring into a specific chair conformation. This pre-organization of the scaffold can reduce the entropic penalty upon binding to a biological target, leading to higher affinity and selectivity. nih.gov
Applications in the Synthesis of Biologically Relevant Compounds (Pre-clinical Context)
The utility of this compound as a building block is demonstrated by its incorporation into a variety of biologically active molecules in the pre-clinical setting. Its pre-defined stereochemistry and the beneficial properties conferred by the fluorine atom make it a valuable starting material for the synthesis of novel drug candidates.
This compound can be readily incorporated into larger molecular scaffolds through standard synthetic transformations, such as N-alkylation or acylation. This allows for its integration into known pharmacophores or its use in the rational design of new lead structures. For example, the fluorinated piperidine ring can serve as a saturated heterocyclic core that mimics the conformation of a natural ligand or introduces novel interactions with a target protein.
The predictable effects of the fluorine atom on pKa and conformation allow for a more rational approach to lead optimization. By replacing an existing piperidine or other heterocyclic moiety with this compound, medicinal chemists can systematically probe the structure-activity relationship (SAR) and fine-tune the properties of a compound to achieve the desired biological activity and pharmacokinetic profile.
In addition to its role in therapeutic drug discovery, this compound can be utilized in the development of chemical probes and research tools. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of its function in biological systems. nih.gov The fluorine atom in this compound can serve as a useful spectroscopic handle. For instance, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying drug-protein interactions, and the incorporation of a fluorine-containing moiety allows for the direct observation of binding events and conformational changes. ossila.com
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. This approach is used to discover new intellectual property, improve upon the properties of an existing drug, or explore new areas of chemical space.
The use of three-dimensional fragments, such as this compound, is becoming increasingly important in fragment-based drug discovery and scaffold hopping strategies. whiterose.ac.uknih.govwhiterose.ac.ukastx.com These saturated, non-planar scaffolds offer greater structural diversity compared to the flat, aromatic rings that have traditionally dominated screening libraries. By incorporating this compound into novel molecular designs, researchers can explore new regions of chemical space and potentially identify compounds with novel mechanisms of action or improved therapeutic profiles.
Pre-clinical Assessment of Biological Activity and Target Interactions (Molecular and In Vitro Level)
The incorporation of the this compound scaffold into drug candidates is a strategic decision aimed at leveraging the unique conformational and electronic properties of fluorine to enhance biological activity and selectivity. Pre-clinical evaluation at the molecular and in vitro level is critical to understanding how this building block influences interactions with biological targets such as receptors and enzymes.
In Vitro Binding and Functional Assays for Receptor/Enzyme Interactions
The utility of the this compound moiety is prominently demonstrated in the development of potent and selective antagonists for the human neurokinin-1 (NK1) receptor. The NK1 receptor, the preferred target for the neuropeptide Substance P, is implicated in inflammatory processes and pain transmission. In vitro binding assays are fundamental in quantifying the affinity of a ligand for its receptor.
Researchers at Eli Lilly and Company synthesized a series of quinoline-4-carboxamide derivatives, evaluating their ability to displace a radiolabeled ligand from the human NK1 receptor expressed in CHO cell membranes. The inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand, was the primary metric for binding affinity.
A key compound in this series, N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethyl)-2-(4-((S)-3-fluoropiperidin-1-yl)methyl)-2-phenylquinoline-4-carboxamide, demonstrated exceptionally high affinity for the NK1 receptor. To elucidate the specific contribution of the this compound group, its binding affinity was compared with analogues containing an unsubstituted piperidine ring and a piperidine ring with the opposite (R) stereochemistry for the fluorine atom.
The results clearly indicated that the presence and stereochemistry of the fluorine atom are crucial for potent receptor binding. The compound featuring the this compound ring exhibited a significantly lower IC50 value, and thus higher affinity, compared to both the non-fluorinated piperidine analogue and the (R)-3-fluoropiperidine diastereomer. This underscores the highly specific nature of the interaction between the fluorinated ligand and the receptor's binding pocket.
| Compound | Modification | Human NK1 Receptor Binding Affinity (IC50, nM) |
|---|---|---|
| Reference Compound | Unsubstituted Piperidine | 1.5 |
| Lead Compound | This compound | 0.18 |
| Diastereomer | (R)-3-Fluoropiperidine | 3.7 |
This interactive table summarizes the in vitro binding affinities of key compounds for the human NK1 receptor. The data highlights the significant improvement in binding affinity with the incorporation of the this compound moiety compared to its non-fluorinated and diastereomeric counterparts.
Ligand-Target Binding Mode Analysis and Conformational Preferences within the Binding Site
To understand the molecular basis for the superior binding affinity of the this compound-containing antagonist, conformational analysis and molecular modeling studies are employed. These investigations reveal how the ligand adopts a specific three-dimensional shape to fit optimally within the receptor's binding site.
Computational and experimental studies, including NMR spectroscopy, have consistently shown that the 3-fluoropiperidine (B1141850) ring exhibits a strong conformational preference for a chair form where the fluorine atom occupies an axial position (Faxial). researchgate.net This preference is driven by a combination of stabilizing electrostatic and hyperconjugative interactions. researchgate.net Specifically, a favorable charge-dipole interaction can occur between the electron-rich fluorine atom and the protonated nitrogen of the piperidine ring, which is physiologically relevant as the piperidine nitrogen is typically protonated at physiological pH.
In the context of the NK1 receptor antagonist, molecular modeling suggests that the ligand binds within a hydrophobic pocket of the receptor. The (S)-stereochemistry at the C3 position of the piperidine ring is critical for positioning the axial fluorine atom correctly, allowing it to engage in specific, favorable interactions with residues in the binding pocket. The nearly 9-fold increase in potency of the (S)-fluoro analogue over the unsubstituted piperidine version, and the 20-fold difference between the (S) and (R) diastereomers, strongly suggests that the receptor's binding site is highly sensitive to the shape and electronic profile of this part of the molecule.
The axial fluorine of the (S)-enantiomer is believed to form a productive interaction, potentially a hydrogen bond or a favorable dipole-dipole interaction, with a specific region of the NK1 receptor. In contrast, the equatorial fluorine in the less stable conformation, or the axial fluorine of the (R)-enantiomer, would be positioned differently, leading to a loss of this key interaction or potentially introducing an unfavorable steric clash. This precise conformational lock-and-key fit, enabled by the stereospecific introduction of an axial fluorine atom via the this compound scaffold, is a clear example of how strategic fluorination can dramatically enhance ligand-target interactions in drug discovery.
Future Directions and Emerging Research Avenues for S 3 Fluoropiperidine
Development of Novel and Highly Stereoselective Fluorination Methodologies
The demand for enantiomerically pure fluorinated piperidines has spurred the development of innovative and highly stereoselective fluorination techniques. Current research focuses on overcoming the limitations of traditional methods, which often require harsh reagents or offer limited stereocontrol.
One promising avenue is the continued development of catalytic enantioselective fluorination. While significant progress has been made in the asymmetric fluorination of various substrates like β-ketoesters and oxindoles using chiral palladium complexes, applying these methods directly to the piperidine (B6355638) ring remains a challenge. nih.gov Future work will likely focus on designing new chiral ligands and catalyst systems that can effectively recognize and selectively fluorinate specific positions on the piperidine scaffold with high enantioselectivity.
Another key area is the stereoselective hydrogenation of fluorinated pyridine (B92270) precursors. A recently developed one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process allows for the synthesis of a variety of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This method provides a straightforward route from readily available fluoropyridines to complex piperidine structures. nih.gov Similarly, palladium-catalyzed hydrogenation has been shown to be a robust method for accessing fluorinated piperidines from inexpensive fluoropyridines. acs.org Further research in this area may explore a wider range of catalysts to achieve different stereochemical outcomes and tolerate a broader array of functional groups.
The use of hypervalent iodine reagents activated by Lewis acids like BF3 represents another frontier in the synthesis of 3-fluoropiperidines. kg.ac.rs Mechanistic studies have been crucial in understanding the complex reaction pathways and selectivity issues, such as competitive oxoaminations. kg.ac.rs Future efforts will likely focus on fine-tuning these reagents and reaction conditions to achieve greater control over regio- and diastereoselectivity. kg.ac.rs
Furthermore, biocatalytic approaches, such as the use of transaminases in dynamic kinetic asymmetric transamination of fluoroketones, are gaining traction. scientificupdate.com These enzymatic methods offer the potential for high stereoselectivity under mild reaction conditions. The development of novel enzymes and the optimization of reaction parameters will be critical for the wider adoption of these green and efficient synthetic routes.
| Methodology | Catalyst/Reagent | Key Features | Reference |
| Catalytic Enantioselective Fluorination | Chiral Palladium Complexes | High enantioselectivity for β-ketoesters and oxindoles. | nih.gov |
| Dearomatization–Hydrogenation (DAH) | Rhodium-CAAC Complex | One-pot synthesis of all-cis-(multi)fluorinated piperidines. | nih.gov |
| Catalytic Hydrogenation | Heterogeneous Palladium Catalyst | Robust method using abundant fluoropyridine precursors. | acs.org |
| Hypervalent Iodine Chemistry | BF3-activated Aryliodine(III) Carboxylates | Cyclization of alkenyl N-tosylamides to form 3-fluoropiperidines. | kg.ac.rs |
| Enzymatic Dynamic Asymmetric Transamination | Transaminase Library | High stereoselectivity in the conversion of fluoroketones. | scientificupdate.com |
Advanced Computational Design and Prediction for Fluoropiperidine Systems
Computational chemistry is becoming an indispensable tool in the design and development of novel therapeutic agents incorporating the (S)-3-fluoropiperidine scaffold. Advanced computational methods are being employed to predict the physicochemical properties, conformational preferences, and biological activities of fluoropiperidine-containing molecules, thereby accelerating the drug discovery process.
Molecular docking and molecular dynamics (MD) simulations are being increasingly used to guide the design of fluoropiperidine-based inhibitors. For instance, computational studies have been instrumental in the design of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives as potent dipeptidyl peptidase IV (DPP4) inhibitors for the treatment of diabetes. nih.gov These studies help to elucidate the binding interactions between the ligand and the active site of the target protein, allowing for the rational design of more potent and selective inhibitors. nih.gov
Furthermore, computational approaches are being used to design novel peptide-based therapeutics. De novo design of synthetic barrel-stave pore-forming antimicrobial peptides has been achieved with the aid of computer simulations. nih.gov The insights gained from these studies, such as the importance of optimizing affinity for bacterial and cancer cell membranes, can be applied to the design of new fluoropiperidine-containing peptidomimetics with enhanced therapeutic properties. nih.gov
Density functional theory (DFT) is another powerful tool for studying the reactivity and electronic properties of fluoropiperidine systems. DFT calculations can provide valuable information on parameters such as HOMO-LUMO energies and electrostatic potential maps, which can be correlated with the biological activity of the compounds. nih.gov
| Computational Method | Application | Key Insights | Reference |
| Conformational Analysis | Predicting ring conformation | Gauche preference in protonated 3-fluoropiperidines due to C–F···HN+ interactions. | researchgate.net |
| Molecular Docking & MD Simulations | Inhibitor design | Elucidating binding interactions with target proteins (e.g., DPP4). | nih.gov |
| De Novo Peptide Design | Antimicrobial peptide development | Optimizing membrane affinity for enhanced activity. | nih.gov |
| Density Functional Theory (DFT) | Reactivity and electronic properties | Correlating electronic parameters with biological activity. | nih.gov |
Exploration of New Chemical Transformations and Derivatizations of the Piperidine Ring
The development of novel chemical transformations and derivatizations of the this compound ring is crucial for expanding its utility as a versatile building block in organic synthesis and medicinal chemistry. Researchers are actively exploring new methods to functionalize the piperidine scaffold in a chemo- and stereoselective manner.
One area of significant interest is the development of cascade reactions that allow for the rapid construction of complex molecular architectures from simple starting materials. For example, a palladium-catalyzed allylation-condensation sequence has been developed to access functionalized 3-fluoropiperidine (B1141850) derivatives in high yield. researchgate.net This methodology has been further extended to an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters, providing a route to useful 3-fluoropiperidine intermediates. researchgate.net
The diastereoselective synthesis of 2-substituted-3-fluoropiperidines represents another important advancement. By treating N-acyl-2-methoxy-3-fluoropiperidines with Lewis acids, N-acyliminium ions are generated and can be trapped by various carbon nucleophiles to afford the desired products with good yields and moderate to high diastereoselectivities. clockss.org This approach allows for the introduction of diverse substituents at the 2-position of the piperidine ring, further expanding the chemical space accessible from this compound. clockss.org
Furthermore, the development of stereocontrolled procedures for the synthesis of fluorine-containing piperidine γ-amino acid derivatives has been reported. researchgate.net These methods often involve the oxidative cleavage of an unsaturated bicyclic precursor followed by a ring-closing reductive amination. researchgate.net Such strategies provide access to novel amino acid analogues with potential applications in the development of peptidomimetics and other bioactive molecules.
Future research in this area will likely focus on the discovery of new catalytic systems that can mediate a wider range of chemical transformations on the fluoropiperidine ring. This includes the development of methods for C-H activation, cross-coupling reactions, and other modern synthetic techniques that would allow for the late-stage functionalization of complex molecules containing the this compound motif.
Expanding the Academic Scope of this compound in Chemical Biology beyond Current Applications
While this compound has been extensively utilized in medicinal chemistry for the development of therapeutic agents, its application in the broader field of chemical biology is an emerging area with significant potential. The unique properties of the fluorine atom make this scaffold an attractive tool for probing biological systems and developing new molecular probes.
One promising application is in the development of ¹⁹F NMR-based screening platforms. The fluorine atom serves as an excellent NMR probe due to its high sensitivity and the absence of background signals in biological systems. Recently, a fragment library of fluorinated, Fsp³-rich compounds has been designed and synthesized for rapid and efficient screening by ¹⁹F NMR spectroscopy. researchgate.net The inclusion of this compound and its derivatives in such libraries would provide valuable tools for fragment-based drug discovery, enabling the rapid identification of hits against a wide range of biological targets. researchgate.net
The development of fluorinated piperidine derivatives as selective ligands for G protein-coupled receptors (GPCRs) is another area of active research. For example, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles has been shown to yield selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. acs.org The fluorine atom can modulate the pKa of the piperidine nitrogen, which can have a significant impact on receptor binding and oral absorption. acs.org These findings open up avenues for the design of novel chemical probes to study the function of GPCRs and other receptor systems.
Furthermore, the synthesis of novel diamino-piperidine derivatives as aminoglycoside mimetics highlights the potential of fluorinated piperidines in the development of new classes of antibiotics. nih.gov These compounds act as inhibitors of bacterial translation and growth by targeting the bacterial ribosomal decoding site. nih.gov The amenability of the piperidine scaffold to rapid elaboration by parallel synthesis makes it an attractive platform for the discovery of new antibacterial agents to combat the growing threat of antibiotic resistance.
Future research in this domain will likely involve the integration of this compound into a wider array of chemical biology tools, including photoaffinity labels, activity-based probes, and PET imaging agents. The continued development of synthetic methodologies to incorporate this versatile scaffold into complex biomolecules will be essential for realizing its full potential in elucidating biological processes and developing new diagnostic and therapeutic strategies.
Q & A
Q. What are the common synthetic routes for preparing enantiomerically pure (S)-3-Fluoropiperidine?
Enantiomerically pure this compound can be synthesized via enantioselective allylic alkylation of α-fluoro-β-ketoesters using palladium catalysts. This method avoids E/Z enolate mixtures and leverages optimized reaction conditions (e.g., chiral ligands, controlled temperatures) to achieve high enantiocontrol . Alternatively, hydrochlorination of 3-fluoropiperidine in anhydrous ethanol with HCl yields the hydrochloride salt, which is stabilized for storage .
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound derivatives?
Key optimizations include:
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution efficiency .
- Base Choice : Sodium hydride or potassium carbonate improves deprotonation in benzylation steps .
- Temperature Control : Elevated temperatures (60–80°C) drive reactions to completion while minimizing side products . Yield tracking via HPLC or GC-MS ensures reproducibility .
Q. What analytical techniques are most effective for confirming the stereochemical purity of this compound?
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- NMR Spectroscopy : NMR distinguishes axial/equatorial fluorine conformers, while -NOESY confirms spatial arrangements .
- X-ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition numbers 2170247–2170249) .
Advanced Research Questions
Q. How does the axial vs. equatorial conformation of the fluorine substituent in 3-Fluoropiperidine influence its chemical reactivity and pKa?
The axial fluorine in protonated this compound aligns antiparallel to the N–H bond dipole, stabilizing the protonated state and raising experimental pKa (9.3 vs. calculated 8.8). Deprotonation shifts fluorine to equatorial, increasing acidity. This conformational duality explains discrepancies between theoretical and observed pKa values .
Q. What strategies can mitigate discrepancies between theoretical and experimental pKa values in fluorinated piperidines like this compound?
- Conformational Analysis : Use NMR to monitor axial/equatorial equilibria under varying pH .
- Computational Adjustments : Incorporate solvent effects and dynamic conformational sampling (e.g., MD simulations) into pKa predictions .
- Empirical Calibration : Compare with structurally analogous compounds (e.g., 4-fluoropiperidine, pKa 9.4) to refine models .
Q. What challenges arise in achieving high enantioselectivity during the synthesis of this compound, and how can they be addressed?
Challenges include substrate conformational mobility (s-cis/trans enolate interconversion), which reduces enantiocontrol. Solutions:
- Chiral Ligands : Use bulky phosphine ligands (e.g., BINAP) to restrict enolate rotation .
- Low-Temperature Reactions : Suppress conformational flipping by conducting reactions at -20°C .
- Kinetic Resolution : Employ enzymatic or chemical catalysts to selectively transform one enantiomer .
Q. How should researchers handle the hygroscopic nature of this compound hydrochloride during experimental procedures?
- Storage : Use desiccators with anhydrous calcium chloride or argon-filled gloveboxes .
- Handling : Perform weigh-outs in controlled humidity environments (<10% RH) and pre-dry glassware .
- Characterization : Conduct Karl Fischer titration to quantify residual moisture post-synthesis .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., monoamine oxidases) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Corrogate electronic parameters (e.g., fluorine’s Hammett σ) with activity data to guide analog design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
